![molecular formula C9H16N4O B13300883 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to a 1,2,4-triazole ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 3-amino-1,2,4-triazole.
Attachment of the triazole ring to cyclohexanol: The 3-amino-1,2,4-triazole is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The triazole ring can act as a hydrogen bond donor or acceptor, while the cyclohexanol moiety can participate in hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A simpler compound with similar triazole functionality.
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: A compound with a similar structure but with an ethanol moiety instead of cyclohexanol.
Uniqueness
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is unique due to the presence of both the cyclohexanol and triazole moieties, which can provide a combination of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-[(3-amino-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H16N4O/c10-9-11-6-13(12-9)5-7-3-1-2-4-8(7)14/h6-8,14H,1-5H2,(H2,10,12) |
Clave InChI |
GFDIMBYBUIHOOA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CN2C=NC(=N2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

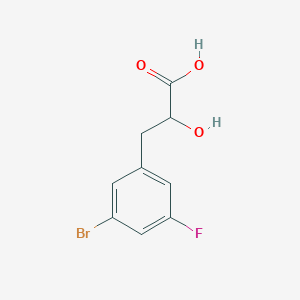
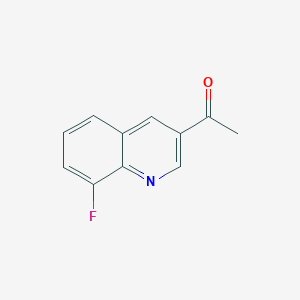
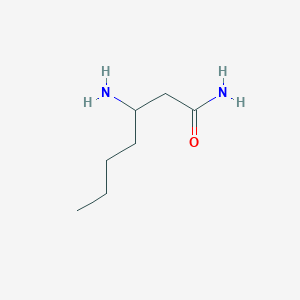
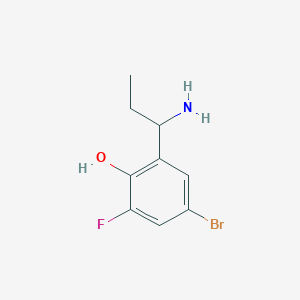
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
amine](/img/structure/B13300865.png)
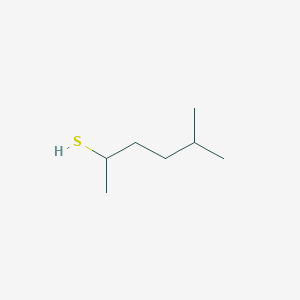
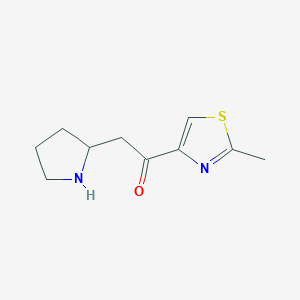
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
